4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .
Pharmacokinetics
The solubility of similar compounds in various solvents like benzene, acetone, and methanol has been reported , which could impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Action Environment
The stability of similar compounds at room temperature has been reported , which could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide typically involves the reaction of 2-mercaptobenzothiazole with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Bases like triethylamine or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one: Exhibits unique reactivity with oxygen and nitrogen nucleophiles.
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide stands out due to its specific combination of a benzothiazole ring with a nitrobenzamide moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERKTDWNSIJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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